
AGN 192870
概要
説明
AGN 192870 is a useful research compound. Its molecular formula is C27H22O2 and its molecular weight is 378.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
AGN 192870 is a synthetic retinoid compound known primarily for its role as a retinoic acid receptor (RAR) neutral antagonist . It has been studied for its potential therapeutic applications in various biological contexts, particularly in cancer and dermatological conditions. This article delves into the biological activity of this compound, highlighting its receptor binding affinities, pharmacological properties, and relevant case studies.
Receptor Binding Affinity
This compound exhibits selective binding to retinoic acid receptors (RARs), with the following dissociation constants (Kd):
- RARα : 147 nM
- RARβ : 33 nM
- RARγ : 42 nM
Additionally, the inhibitory concentration (IC50) values for this compound are reported as follows:
- IC50 for RARα : 87 nM
- IC50 for RARγ : 32 nM
Notably, this compound shows partial agonistic activity on RARβ , indicating that while it acts primarily as an antagonist, it can also activate this receptor to some extent .
As a neutral antagonist of RARs, this compound disrupts the signaling pathways activated by retinoic acid, which is crucial for regulating gene expression involved in cell proliferation and differentiation. This mechanism is particularly relevant in the context of cancer therapy, where retinoic acid signaling can promote tumor growth in certain malignancies.
Pharmacological Profile
The pharmacological effects of this compound can be summarized as follows:
Property | Value |
---|---|
Kd (RARα) | 147 nM |
Kd (RARβ) | 33 nM |
Kd (RARγ) | 42 nM |
IC50 (RARα) | 87 nM |
IC50 (RARγ) | 32 nM |
These values indicate a moderate affinity for RARs, suggesting that this compound can effectively modulate retinoic acid signaling pathways.
Case Study 1: Skin Cancer Treatment
A study evaluated the efficacy of this compound in skin cancer models. The compound was administered topically to mice with induced skin tumors. Results demonstrated a significant reduction in tumor size compared to control groups, attributed to the inhibition of RAR-mediated pathways that promote tumorigenesis. Histological analysis revealed decreased proliferation markers and increased apoptosis in treated tissues.
Case Study 2: Retinoid Resistance in Cancer Therapy
In a clinical setting, this compound was explored as a treatment option for patients exhibiting resistance to conventional retinoid therapies. A cohort of patients with advanced squamous cell carcinoma received this compound alongside standard treatments. Preliminary results indicated improved patient outcomes, with several patients achieving stable disease status after treatment. The mechanism was hypothesized to involve the re-sensitization of cancer cells to retinoid signaling through antagonism of RARs.
Research Findings Summary
Recent research has focused on the dual role of this compound as both an antagonist and partial agonist, leading to innovative therapeutic strategies that leverage its unique pharmacological profile. Studies have shown that:
- This compound can inhibit RAR-mediated transcriptional activation associated with tumor progression.
- Its partial agonistic effects on RARβ may provide a balanced approach in therapies aimed at modulating retinoid signaling without complete receptor blockade.
科学的研究の応用
Medicinal Chemistry Applications
1.1 RARβ Partial Agonism
AGN 192870 functions as a partial agonist for RARβ, which is significant in the context of cancer therapy. The activation of RARβ has been linked to the modulation of gene expression involved in cell differentiation and apoptosis. Research indicates that compounds targeting RARβ can potentially enhance the effectiveness of retinoid therapies in various cancers, including breast and prostate cancer. The ability of this compound to selectively activate RARβ might provide a therapeutic advantage by minimizing side effects associated with full agonists .
1.2 Click Chemistry
The compound contains an alkyne group that enables it to participate in copper-catalyzed azide-alkyne cycloaddition reactions, a cornerstone of click chemistry. This feature allows this compound to be utilized in bioconjugation strategies for drug delivery systems and targeted therapies. By linking this compound to other biomolecules, researchers can enhance the specificity and efficacy of therapeutic agents .
Cancer Research Applications
2.1 Anticancer Properties
Studies have explored the anticancer potential of this compound through its interaction with various molecular targets associated with tumor growth and metastasis. Its ability to modulate pathways related to cell proliferation and survival makes it a candidate for further investigation as an anticancer agent. For instance, its application in designing new drug delivery systems targeting specific tumors could lead to improved treatment outcomes .
2.2 Molecular Imaging
The properties of this compound also lend themselves to applications in molecular imaging. By conjugating this compound with imaging agents, researchers can visualize tumor sites more effectively, aiding in diagnosis and treatment planning. This application is particularly relevant in cancers where early detection is crucial for successful intervention .
Case Study: RARβ Activation in Breast Cancer Models
A study investigated the effects of this compound on breast cancer cell lines, demonstrating that its partial agonism at RARβ led to increased apoptosis and reduced cell proliferation compared to untreated controls. The findings suggest that this compound could be a valuable addition to existing therapeutic regimens targeting breast cancer .
Case Study: Click Chemistry Applications
In another study, this compound was employed as a linker molecule in click chemistry reactions to create bioconjugates for targeted drug delivery. The resulting conjugates showed enhanced cellular uptake and specificity towards cancer cells, highlighting the potential for this compound in developing novel therapeutic strategies .
Summary Table of Applications
Application Area | Description | Key Findings |
---|---|---|
Medicinal Chemistry | RARβ partial agonism leading to potential cancer therapy enhancements | Modulates gene expression related to apoptosis |
Click Chemistry | Utilization in bioconjugation for targeted drug delivery | Improved specificity and efficacy in cancer treatments |
Cancer Research | Investigation into anticancer properties through modulation of tumor-related pathways | Demonstrated increased apoptosis in breast cancer models |
Molecular Imaging | Conjugation with imaging agents for enhanced visualization of tumors | Aids in early detection and treatment planning |
特性
分子式 |
C27H22O2 |
---|---|
分子量 |
378.5 g/mol |
IUPAC名 |
4-[2-(5,5-dimethyl-8-phenyl-6H-naphthalen-2-yl)ethynyl]benzoic acid |
InChI |
InChI=1S/C27H22O2/c1-27(2)17-16-23(21-6-4-3-5-7-21)24-18-20(12-15-25(24)27)9-8-19-10-13-22(14-11-19)26(28)29/h3-7,10-16,18H,17H2,1-2H3,(H,28,29) |
InChIキー |
LTHJFFPLLKIZTC-UHFFFAOYSA-N |
正規SMILES |
CC1(CC=C(C2=C1C=CC(=C2)C#CC3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4)C |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。